N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 2. The thioacetamide side chain is linked to a 3,4-dimethoxyphenethyl group, distinguishing it from simpler aryl acetamide derivatives.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3S/c1-31-18-8-3-15(13-19(18)32-2)11-12-25-21(30)14-33-22-10-9-20-26-27-23(29(20)28-22)16-4-6-17(24)7-5-16/h3-10,13H,11-12,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYVOQBRAMLYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Functional Groups
- Dimethoxyphenethyl : Contributes to lipophilicity and potential interactions with neurotransmitter systems.
- Triazolo-pyridazine moiety : Implicated in diverse biological activities, including kinase inhibition.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Kinase Inhibition : The triazolo-pyridazine structure is known for its role in inhibiting kinases such as c-Met, which is involved in cancer progression. Studies have shown that related compounds can inhibit c-Met with IC50 values in the low micromolar range .
- Neurotransmitter Modulation : The dimethoxyphenethyl group may interact with serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
Efficacy in Cell Lines
Recent studies evaluated the compound's cytotoxic effects on several cancer cell lines:
These results indicate that the compound exhibits significant cytotoxicity against these cancer cells, highlighting its potential as an anti-cancer agent.
Study on c-Met Kinase Inhibition
In a study focused on the synthesis and evaluation of triazolo-pyridazine derivatives, the compound demonstrated effective inhibition of c-Met kinase. The most potent analogue achieved an IC50 value comparable to established inhibitors like Foretinib. This suggests that this compound could serve as a promising candidate for further development in targeted cancer therapies .
Neuropharmacological Assessment
Another investigation assessed the modulatory effects of compounds with similar structures on neurotransmitter systems. The findings suggested that these compounds could enhance dopaminergic signaling, potentially offering therapeutic benefits for conditions like depression or Parkinson's disease.
Comparison with Similar Compounds
Substituent Variations on the Triazolo Ring
- N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS: 852376-48-8) Key Difference: The 4-fluorophenyl group in the target compound is replaced with a 4-methoxyphenyl moiety. This may alter binding affinity in enzymatic pockets . Molecular Formula: C22H21N5O4S vs. C22H20FN5O3S (target).
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Key Difference : Fluorine is at the meta position on the triazolo ring, and the acetamide group is linked to a trifluoromethylphenyl group.
- Impact : Meta-fluorine may disrupt planarity compared to para-substituted derivatives, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Modifications in the Acetamide Side Chain
- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
Electronic and Physicochemical Properties
Table 1: Substituent Effects on Key Properties
*LogP estimated using fragment-based methods.
- Fluorine vs. Methoxy : The 4-fluorophenyl group in the target compound increases electronegativity and may enhance interactions with polar residues (e.g., serine or tyrosine in kinases) compared to methoxy .
- Phenethyl vs.
Hypothetical Activity Based on Analogues
- Kinase Inhibition : Fluorinated triazolo-pyridazines (e.g., compounds) are frequently explored as kinase inhibitors. The 4-fluorophenyl group in the target compound may mimic ATP’s adenine ring in kinase binding sites .
- Metabolic Stability : The thioether linkage (C–S–C) in the target compound may reduce oxidative metabolism compared to ether (C–O–C) analogues, prolonging half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
